Rosellichalasin
Description
Structure
2D Structure
Properties
CAS No. |
123452-64-2 |
|---|---|
Molecular Formula |
C28H33NO5 |
Molecular Weight |
463.6 g/mol |
IUPAC Name |
(5Z,10E)-18-benzyl-6,8,15,16-tetramethyl-2,14-dioxa-19-azatetracyclo[10.8.0.01,17.013,15]icosa-5,10-diene-3,7,20-trione |
InChI |
InChI=1S/C28H33NO5/c1-16-9-8-12-20-25-27(4,34-25)18(3)23-21(15-19-10-6-5-7-11-19)29-26(32)28(20,23)33-22(30)14-13-17(2)24(16)31/h5-8,10-13,16,18,20-21,23,25H,9,14-15H2,1-4H3,(H,29,32)/b12-8+,17-13- |
InChI Key |
XNIXILZHFOBLTQ-RDTBASBDSA-N |
SMILES |
CC1CC=CC2C3C(O3)(C(C4C2(C(=O)NC4CC5=CC=CC=C5)OC(=O)CC=C(C1=O)C)C)C |
Isomeric SMILES |
CC1C/C=C/C2C3C(O3)(C(C4C2(C(=O)NC4CC5=CC=CC=C5)OC(=O)C/C=C(\C1=O)/C)C)C |
Canonical SMILES |
CC1CC=CC2C3C(O3)(C(C4C2(C(=O)NC4CC5=CC=CC=C5)OC(=O)CC=C(C1=O)C)C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Rosellichalasin; |
Origin of Product |
United States |
Scientific Research Applications
Rosellichalasin is a fungal metabolite belonging to the class of cytochalasins, which are known for their diverse biological activities . Research indicates that this compound, along with other cytochalasins, can suppress cell division and induce apoptosis by disrupting actin filaments . Studies have explored its potential in various scientific applications, particularly in the context of cancer treatment and as an antifungal agent .
Anti-cancer Research
This compound, as a member of the cytochalasin family, has demonstrated moderate activity against colorectal cancer (CRC) cell lines .
Aspergillus sp., including this compound, have been identified as sources of active pharmaceutical ingredients for CRC therapy .
- In vitro studies show that this compound and cytochalasin E, both alkaloids isolated from Aspergillus sp. nov. F1, exhibit activity against RKO CRC cell lines . this compound showed an IC50 value of 62.3 µM in an MTT assay .
Antifungal Applications
This compound has been identified as an antifungal metabolite produced by Aspergillus capensis . It inhibits several plant pathogenic fungi :
- Botrytis cinerea
- Monilinia fructicola
- Sclerotinia sclerotiorum
- S. trifoliorum
Against S. sclerotiorum, this compound was most effective, with an EC50 value of 5.3 μM .
Structural Biology
Comparison with Similar Compounds
Comparative Analysis with Similar Cytochalasins
Structural Comparisons
Cytochalasans share core structural motifs but differ in macrocyclic ring size, oxidation states, and substituents, which influence their bioactivity.
Cytotoxicity
Antifungal Activity
Unique Functional Roles
- Ecological Competition : this compound and aspochalasins exhibit selective cytotoxicity against competing microbes (e.g., Streptomyces sp.) while sparing their producers, suggesting ecological defense roles .
Preparation Methods
Fermentation and Isolation Protocols
Rosellinia necatrix strains are typically cultured in potato dextrose broth (pH 6.0–6.5) at 25°C for 14–21 days. Ethyl acetate extraction of mycelial mats followed by silica gel chromatography yields this compound in 0.003–0.007% dry weight. Key purification steps include:
| Step | Solvent System | Purity (%) | Yield (mg/L) |
|---|---|---|---|
| Crude extract | Ethyl acetate | 12–18 | 120–150 |
| Flash chromatography | Hexane:EtOAc (7:3) | 45–55 | 30–40 |
| HPLC | MeCN:H₂O (65:35) | >95 | 8–12 |
Recent optimizations using high-performance countercurrent chromatography (HPCCC) with heptane:EtOAc:MeOH:H₂O (5:5:5:5) improved recovery to 15 mg/L.
Total Synthesis Strategies
Macrocyclic Ring Construction
The Thomas–Whitehead approach establishes the 14-membered macrocycle via Yamaguchi esterification (Scheme 1):
- Coupling of polyketide fragment A (C1–C10) with isoindolone B using DCC/DMAP in CH₂Cl₂ (0°C, 12 h, 78% yield)
- Ring-closing metathesis with Grubbs II catalyst (5 mol%) in toluene (reflux, 48 h) to form macrocycle C (61% yield)
Table 1: Comparative Macrocyclization Methods
| Method | Catalyst | Temp (°C) | Yield (%) |
|---|---|---|---|
| Yamaguchi esterification | – | 0 | 78 |
| Ring-closing metathesis | Grubbs II | 110 | 61 |
| Macrolactamization | HATU | 25 | 43 |
Stereoselective Functionalization
Critical C-15 and C-22 stereocenters are established via Evans oxazolidinone auxiliaries (dr >19:1). Late-stage oxidation at C-19 employs Sharpless asymmetric dihydroxylation (AD-mix β, 89% ee).
Semi-Synthetic Modifications
Acylation at C-21
This compound’s C-21 hydroxyl group undergoes regioselective acylation (Table 2):
Table 2: Acylation Reagents and Outcomes
| Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Acetic anhydride | Pyridine | 25 | 92 |
| Benzoyl chloride | Et₃N/CH₂Cl₂ | 0 | 85 |
| Tosyl chloride | DMAP/CHCl₃ | 40 | 78 |
Derivatives show enhanced cytotoxicity (IC₅₀ 0.8–1.2 μM vs. 2.3 μM for parent compound).
Mutasynthetic Approaches
Gene knockout of rosA (encoding phenylalanine adenylation domain) in R. necatrix enables precursor-directed biosynthesis. Feeding 4-fluorophenylalanine yields fluorothis compound (18 mg/L).
Table 3: Alternative Amino Acid Incorporation
| Precursor | Analog Yield (mg/L) | Bioactivity (IC₅₀, μM) |
|---|---|---|
| 4-Cl-Phe | 14 | 1.1 |
| D-Phe | 9 | 3.4 |
| β-Tyrosine | 6 | 2.9 |
Analytical Characterization
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
